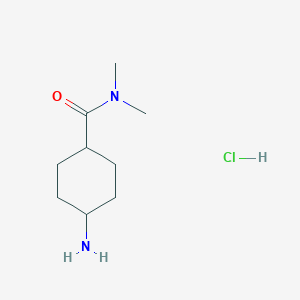
((Methylsulfinyl)methyl)diphenylphosphine oxide
Vue d'ensemble
Description
“((Methylsulfinyl)methyl)diphenylphosphine oxide” is a compound that has been studied for its optical resolution and stereoelectronic properties . It is an asymmetric chelating agent .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, Methyldiphenylphosphine is prepared by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent .Molecular Structure Analysis
The molecular structure of “((Methylsulfinyl)methyl)diphenylphosphine oxide” is complex. The X-ray structural analysis of a similar compound, an asymmetric chelating agent, confirmed that the sulfinyl-substituted phosphine coordinated to the palladium via phosphorus and oxygen .Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For example, Methyldiphenylphosphine, a related compound, is known to participate in several reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Applications De Recherche Scientifique
Stereochemistry in Nucleophilic Substitution
Yamashita et al. (1983) explored the stereochemistry of nucleophilic substitution reactions involving menthyl derivatives and the anion of diphenylphosphine oxide. They found that these reactions produced neomenthyl- and methyl-diphenylphosphine oxide in various ratios, showcasing the compound's utility in stereochemical investigations (Yamashita et al., 1983).
Coordination Properties with Metal Ions
Stinkard and Meek (1973) studied the coordination properties of methylenebis(diphenylphosphine chalcogenides) with cobalt(II), nickel(II), and palladium(II). They found that compounds like methylenebis(diphenylphosphine oxide) form stable complexes with these metals, which is significant for understanding the electronic properties of these compounds (Stinkard & Meek, 1973).
Reactivity with Glyoxylate Derivatives
In 2015, Sousa et al. investigated the reactivity of chlorodiphenylphosphine and its oxide with various glyoxylate derivatives. Their work provided insights into reaction mechanisms and molecular rearrangements, highlighting the complex chemical behavior of these compounds (Sousa et al., 2015).
Formation of Metal Phosphinylides and Phosphinothioylides
Research by Emoto et al. (1974) involved the formation of metal diphenylphosphinylides and diphenylphosphinothioylides. They explored the reactions of these compounds with organic halides and aldehydes, contributing to our understanding of C–P bond formation (Emoto et al., 1974).
Oxidation and Photolysis Studies
A study by Emoto, Okazaki, and Inamoto (1973) on the oxidation of diphosphine dioxides and disulfides, and the photolysis of diphosphine disulfides, provided valuable insights into the formation of phosphinic and phosphinothioic anhydrides. This research is essential for understanding the chemical behavior of phosphine oxides under different conditions (Emoto, Okazaki, & Inamoto, 1973).
Orientations Futures
Propriétés
IUPAC Name |
[methylsulfinylmethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2PS/c1-18(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYDMGLSQYXARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Methylsulfinyl)methyl)diphenylphosphine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methane](/img/structure/B3225148.png)
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3225158.png)










![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
![2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene](/img/structure/B3225238.png)